N-(6-methylpyridin-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
Description
N-(6-methylpyridin-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a heterocyclic acetamide derivative featuring a 6-methylpyridin-2-yl group linked via an acetamide bridge to a 4-propyl-substituted pyrimidin-6-one ring. The pyrimidinone core is a common pharmacophore in drug design, often associated with hydrogen-bonding interactions critical for target binding .
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-3-5-12-8-15(21)19(10-16-12)9-14(20)18-13-7-4-6-11(2)17-13/h4,6-8,10H,3,5,9H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDWNACLHXQLOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine and pyrimidinone precursors. These precursors are then coupled using acyl chloride or anhydride intermediates under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency. Catalysts and specific solvents are used to optimize yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the pyridine ring to its corresponding N-oxide.
Reduction: Reduction of the pyrimidinone ring to its corresponding amine.
Substitution: Replacement of the propyl group with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
N-oxide derivatives of the pyridine ring.
Amines derived from the pyrimidinone ring.
Substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
Research indicates that N-(6-methylpyridin-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide exhibits notable biological activity, particularly as an enzyme inhibitor. Compounds with similar structures have been shown to inhibit pathways involved in various diseases, including cancer and inflammatory disorders.
Applications in Medicinal Chemistry
-
Anticancer Agents:
- Compounds similar to this compound have demonstrated effectiveness in inhibiting tumor growth in preclinical studies.
-
Anti-inflammatory Drugs:
- The compound's ability to modulate inflammatory pathways suggests potential use in developing anti-inflammatory therapies.
-
Antimicrobial Activity:
- Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
-
Anticancer Research:
A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited cell proliferation in various cancer cell lines through apoptosis induction mechanisms. -
Anti-inflammatory Effects:
Research highlighted its efficacy in reducing inflammatory markers in animal models of arthritis, suggesting a pathway for therapeutic development. -
Antimicrobial Testing:
In vitro assays showed that the compound exhibited activity against several bacterial strains, indicating its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles: Pyrimidinone (target compound) and pyridazinone () both feature six-membered rings with ketone groups, but pyridazinone’s additional nitrogen atom may alter electronic properties and solubility .
- The azepane sulfonyl group in introduces steric bulk and polarity, which may enhance target selectivity .
- Synthetic Efficiency : The target compound’s synthesis could mirror methods in (79% yield) and 6 (66% yield), where acetamide bonds form via acid-amine coupling. Propyl substituents may require alkylation steps similar to those in .
Physicochemical and Spectroscopic Properties
- Melting Points : The benzyl-thioacetamide derivative () melts at 196°C, suggesting high crystallinity due to SCH₂ and benzyl groups. The target compound’s melting point may be lower due to its flexible propyl chain .
- NMR Profiles : reports distinct signals for NH (δ 12.50 ppm) and aromatic protons (δ 7.05–7.60 ppm). The target compound’s 6-methylpyridin-2-yl group would likely show deshielded aromatic protons near δ 7.5–8.5 ppm .
Patent and Clinical Relevance
Patent compounds in feature piperidinylidene acetamides with quinoline/indoline cores, indicating a focus on kinase or GPCR targets. The target compound’s simpler structure may offer advantages in synthetic scalability and metabolic stability compared to these complex analogs .
Biological Activity
N-(6-methylpyridin-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a complex organic compound with the molecular formula C15H18N4O2. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets that may lead to therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes a pyridine ring and a pyrimidine moiety, which are known to influence its biological activity. The following table summarizes key physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O2 |
| Molecular Weight | 286.33 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:
- Reagent Selection : Utilization of specific reagents that facilitate the formation of the desired functional groups.
- Reaction Conditions : Control of temperature and solvent choice to optimize yield and purity.
Research indicates that compounds similar to this compound often exhibit inhibitory effects on certain enzymes or pathways involved in disease processes, such as cancer or inflammation. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to interact with enzyme targets in metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of similar acetamide derivatives. For instance, compounds with structural similarities have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may possess similar properties.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory activity through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This is particularly relevant in the context of chronic inflammatory diseases where such pathways are dysregulated.
Case Studies and Research Findings
- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated significant reductions in cell viability when treated with structurally related compounds, indicating potential efficacy for this compound.
- Enzyme Inhibition Assays : Preliminary enzyme assays suggest that this compound may inhibit specific kinases involved in cancer signaling pathways, although further validation is necessary.
- Animal Models : Research involving animal models has shown promise in reducing tumor growth when treated with related acetamides, supporting the hypothesis that this compound could be effective in vivo.
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for future investigation include:
- Detailed Mechanistic Studies : Understanding the specific interactions at the molecular level with target proteins.
- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(6-methylpyridin-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidinone core followed by functionalization of the acetamide and pyridinyl groups. Key steps include:
- Condensation reactions to form the pyrimidine ring, using reagents like urea or thiourea derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Alkylation/acylation to introduce the 6-methylpyridin-2-yl and propyl groups. For example, coupling via nucleophilic substitution with bromoacetamide intermediates requires precise temperature control (60–80°C) and catalysts like KCO .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylation steps, while THF improves solubility of intermediates .
- Catalyst screening : Bases like triethylamine or DBU can accelerate amide bond formation, reducing side products .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of thermally unstable intermediates .
- In-line monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress and identify byproducts .
Basic: What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : H NMR (DMSO-d) to confirm substituent integration (e.g., δ 2.18 ppm for CH groups) and C NMR for carbonyl (C=O) verification .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 315–345 range) .
- HPLC : Reverse-phase chromatography to assess purity (>95%) and detect trace impurities .
Advanced: How can NMR spectral discrepancies arising from tautomerism in the pyrimidinone core be resolved?
The 6-oxo-4-propylpyrimidin-1(6H)-yl group exhibits keto-enol tautomerism, leading to split peaks in H NMR. Strategies include:
- Variable-temperature NMR : Conduct experiments at 25°C and 60°C to observe coalescence of tautomeric signals .
- Deuterium exchange : Add DO to identify exchangeable protons (e.g., NH or OH groups) .
- Computational modeling : Compare experimental spectra with DFT-calculated chemical shifts for dominant tautomers .
Basic: What biological assays are suitable for preliminary evaluation of this compound’s activity?
- Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity assays) .
- Cell viability assays : Test cytotoxicity via MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial testing : Use microdilution methods against Gram-positive/negative bacteria (MIC determination) .
Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., EGFR kinase). Validate with mutagenesis studies .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (K, k/k) for receptor-ligand interactions .
- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS to assess stability and bioactivation pathways .
Advanced: How should researchers address contradictory data in solubility or bioactivity across studies?
- Solubility conflicts : Re-test under standardized conditions (e.g., PBS pH 7.4 vs. DMSO stock solutions) and use dynamic light scattering (DLS) to detect aggregation .
- Bioactivity variability : Control for cell line genetic drift (authenticate via STR profiling) and use reference compounds (e.g., staurosporine for kinase inhibition) .
- Statistical validation : Apply multivariate analysis (ANOVA with Tukey’s post-hoc test) to differentiate experimental noise from true biological effects .
Basic: What computational tools are recommended for modeling this compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, BBB permeability, and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate ligand-protein stability (GROMACS) over 100 ns trajectories to assess binding persistence .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
- Core modifications : Replace the pyridinyl group with quinoline or imidazo[1,2-a]pyridine to enhance binding affinity (see analogues in ).
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF) on the pyrimidinone to improve metabolic stability .
- Pharmacophore mapping : Overlap 3D structures of active/inactive derivatives to identify critical hydrogen-bonding motifs .
Advanced: What strategies mitigate degradation during long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
